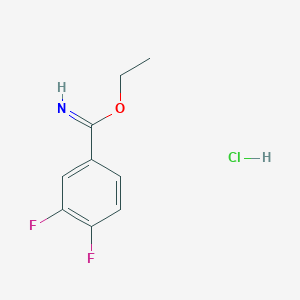

3,4-Difluorobenzimidic acid ethyl ester hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

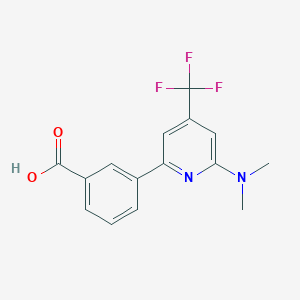

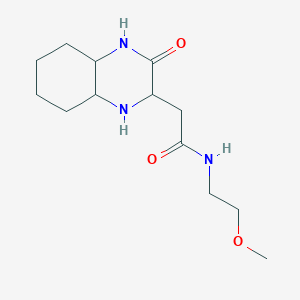

“3,4-Difluorobenzimidic acid ethyl ester hydrochloride” is a chemical compound with the molecular formula C9H10ClF2NO . It is also known by its IUPAC name: ethyl 3,4-difluorobenzenecarboximidate;hydrochloride . This compound is not intended for human or veterinary use, but for research purposes only.

Molecular Structure Analysis

The molecular structure of “3,4-Difluorobenzimidic acid ethyl ester hydrochloride” consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen and oxygen atom each . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The molecular weight of “3,4-Difluorobenzimidic acid ethyl ester hydrochloride” is 221.63 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .Applications De Recherche Scientifique

Unprecedented Formation of Stable Ketene-N,O-Acetals

A study by Breuning and Häuser (2007) explored the treatment of 2,4-disubstituted glutaryl dichlorides with benzimidic acid ethyl ester hydrochloride, leading to the unexpected formation of stable ketene-N,O-acetals. These compounds, resistant to moisture and chromatographic processes, undergo a novel rearrangement to cyclic enamides under strong basic conditions. The mechanism proposed for this rearrangement highlights the unique reactivity and potential applications of this compound in synthetic chemistry (Breuning & Häuser, 2007).

Synthesis of Novel 4-(3-Carboxyl-1H-Pyrazol-4-yl)-1,4-Dihydropyridines

Another study by Sridhar and Perumal (2005) reported the use of 3,4,5-trifluorobenzeneboronic acid as a catalyst in an ionic liquid for the facile synthesis of 4-pyrazolyl 1,4-dihydropyridines at room temperature. This synthesis process, involving ethyl 3-aminocrotonate, pyrazole aldehyde, and a β-keto ester, demonstrates an eco-benign and efficient method superior to conventional techniques. The findings suggest potential applications in medicinal chemistry and drug design, leveraging the properties of 3,4-difluorobenzimidic acid ethyl ester derivatives (Sridhar & Perumal, 2005).

Fluorination of 1,3-Dicarbonyl Compounds

Kitamura et al. (2011) developed a simple and convenient method for the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene. This process, which includes the reaction of ethyl benzoylacetate to yield ethyl 2-fluoro-2-benzoylacetate, showcases the utility of fluorination reactions in enhancing the reactivity and biological activity of organic molecules. This research could have implications for the development of fluorinated pharmaceuticals and agrochemicals (Kitamura et al., 2011).

Propriétés

IUPAC Name |

ethyl 3,4-difluorobenzenecarboximidate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c1-2-13-9(12)6-3-4-7(10)8(11)5-6;/h3-5,12H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQCRMMABCPLJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluorobenzimidic acid ethyl ester hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1456735.png)

![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)

![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)